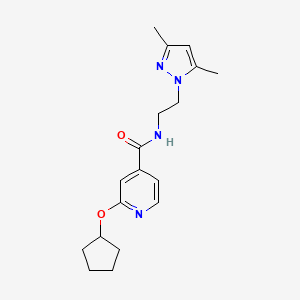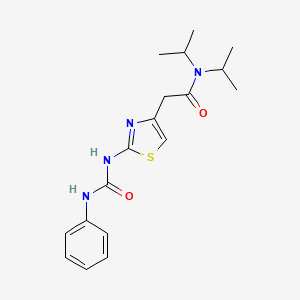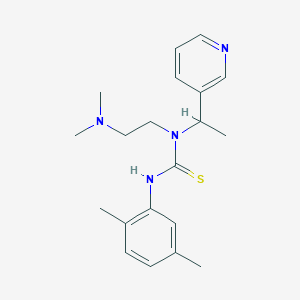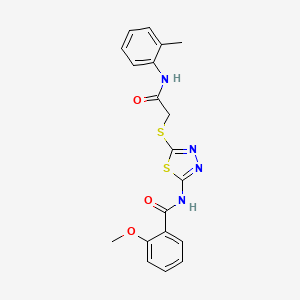
2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit potent pharmacological activities, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide, also known as 2-(cyclopentyloxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to form complexes with metals like copper. These complexes have demonstrated significant cytotoxicity against various human cancer cell lines, including A2780, A2780R, HOS, and MCF-7 . The mechanism involves inducing apoptosis through the production of reactive oxygen species (ROS), which leads to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The compound’s structure suggests it could be effective in antimicrobial applications. The presence of the pyrazole and pyridine moieties is known to enhance antimicrobial properties. Research into similar compounds has shown efficacy against a range of bacterial and fungal pathogens, making it a promising candidate for developing new antimicrobial agents .
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, forming stable complexes with various metal ions. These complexes are of interest for their unique electronic, magnetic, and catalytic properties. Such complexes can be used in catalysis, materials science, and as models for biological systems .
Drug Design and Development
The compound’s ability to interact with biological targets makes it a valuable scaffold in drug design. Its structural features allow for modifications that can enhance binding affinity and selectivity towards specific proteins or enzymes. This versatility is crucial in the development of new therapeutic agents for various diseases .
Photophysical Studies
The compound’s unique structure allows it to be used in photophysical studies. It can be incorporated into materials that exhibit interesting optical properties, such as fluorescence or phosphorescence. These materials have applications in sensors, imaging, and light-emitting devices .
Organic Synthesis
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for chemical reactions, enabling the construction of diverse molecular architectures. This makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biochemical Research
The compound can be used in biochemical research to study enzyme inhibition and protein-ligand interactions. Its structure allows it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and aiding in the design of more effective inhibitors .
Material Science
In material science, the compound can be utilized to develop new materials with specific properties. For example, its incorporation into polymers or composites can enhance mechanical strength, thermal stability, or chemical resistance. These materials have applications in various industries, including aerospace, automotive, and electronics .
Propiedades
IUPAC Name |
2-cyclopentyloxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-14(2)22(21-13)10-9-20-18(23)15-7-8-19-17(12-15)24-16-5-3-4-6-16/h7-8,11-12,16H,3-6,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNKQZZIOUCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NC=C2)OC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)
![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)
![1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2812315.png)


![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)